2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane
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Overview
Description
2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . This compound is characterized by its unique structure, which includes a nitrophenyl group and an oxaindane core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane typically involves multiple steps. One common synthetic route includes the reaction of 2,2-dimethyl-7-hydroxyoxaindane with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Scientific Research Applications
2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxaindane core provides structural stability. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane include:
2,2-Dimethyl-7-hydroxyoxaindane: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylmethanol: Contains the nitrophenyl group but lacks the oxaindane core, resulting in different chemical properties.
2,2-Dimethyl-7-((4-aminophenyl)methoxy)oxaindane: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-7-[(4-nitrophenyl)methoxy]-3H-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2)10-13-4-3-5-15(16(13)22-17)21-11-12-6-8-14(9-7-12)18(19)20/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNTUEGUXALRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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